Dipsacus saponin X

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

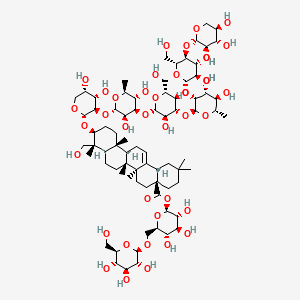

Dipsacus saponin X is a triterpenoid saponin derived from the plant Dipsacus asperoides, which belongs to the Dipsacaceae family. This compound is known for its pharmacological properties and has been traditionally used in Chinese and Korean medicine to treat various ailments, including bone fractures and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipsacus saponin X involves the extraction of triterpenoid saponins from the roots of Dipsacus asperoides. The process typically includes the use of macroporous resin column separation to purify the compound. For instance, HPD-722 and ADS-7 resins are commonly used to achieve high purity levels of the saponin .

Industrial Production Methods

Industrial-scale preparation of this compound involves a two-step macroporous resin column separation. Initially, the crude extract is passed through HPD-722 resin to remove impurities, followed by further purification using ADS-7 resin. This method is efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Dipsacus saponin X undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.

Major Products Formed

The major products formed from these reactions include derivatives of this compound with enhanced bioactivity. These derivatives are often studied for their potential therapeutic applications.

Scientific Research Applications

Dipsacus saponin X has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other bioactive compounds.

Biology: Studies have shown its potential in promoting bone health and treating osteoporosis.

Mechanism of Action

The mechanism of action of Dipsacus saponin X involves its interaction with various molecular targets and pathways. It has been shown to enhance osteoblastic activity and inhibit osteoclastic activity, thereby promoting bone formation and preventing bone loss . Additionally, it modulates inflammatory pathways by reducing the secretion of proinflammatory cytokines such as TNF-α and IL-6 .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dipsacus saponin X include other triterpenoid saponins such as Akebia saponin D and Dipsacus saponin VI .

Uniqueness

What sets this compound apart from other similar compounds is its higher efficacy in promoting bone health and its potent anti-inflammatory properties. Additionally, its unique molecular structure allows for more targeted therapeutic applications .

Biological Activity

Dipsacus saponin X, a triterpenoid saponin derived from the Dipsacus genus, particularly Dipsacus asperoides, has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Chemical Composition and Isolation

Dipsacus saponins are primarily extracted from the roots of Dipsacus asperoides and Dipsacus japonicus. The chemical structure of this compound has been characterized through various analytical techniques, including NMR spectroscopy, revealing its unique molecular formula and structural features. The isolation process typically involves solvent extraction followed by chromatographic techniques to purify the active components.

2. Biological Activities

The biological activities of this compound have been extensively studied, highlighting its potential in various therapeutic areas:

- Anti-inflammatory Effects : Research indicates that this compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating pathways such as NF-kB signaling .

- Antioxidant Activity : The compound demonstrates antioxidant effects, which are crucial for mitigating oxidative stress-related diseases. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes .

- Anticancer Properties : Several studies have reported that this compound can induce apoptosis in cancer cells. For instance, it has shown cytotoxic effects against acute myeloid leukemia cells, leading to cell cycle arrest and apoptosis at low concentrations (1 µg/mL) .

- Neuroprotective Effects : Emerging evidence suggests that this compound may have protective effects against neurodegenerative diseases such as Alzheimer's. It appears to inhibit amyloid-beta aggregation and promote neuronal survival through modulation of signaling pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Regulation : In cancer cells, this compound disrupts the cell cycle progression, particularly affecting the G0/G1 phase, which leads to reduced proliferation .

- Apoptosis Induction : The compound activates caspase pathways, leading to programmed cell death in various cancer cell lines .

- Modulation of Signaling Pathways : It influences several key signaling pathways involved in inflammation and cancer progression, including MAPK and PI3K/Akt pathways .

4. Case Studies

Recent studies have provided insights into the practical applications of this compound:

- A study demonstrated its efficacy in reducing tumor size in animal models of cancer when administered at therapeutic doses over a specified period .

- Another clinical trial highlighted improvements in cognitive function among patients with mild cognitive impairment following treatment with extracts containing this compound .

5. Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Properties

Molecular Formula |

C76H124O40 |

|---|---|

Molecular Weight |

1677.8 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C76H124O40/c1-27-40(83)46(89)52(95)64(104-27)114-60-56(99)68(108-35(22-79)58(60)112-65-54(97)49(92)57(34(21-78)107-65)111-63-50(93)42(85)31(81)23-101-63)113-59-41(84)28(2)105-67(55(59)98)115-61-43(86)32(82)24-102-69(61)110-39-12-13-72(5)37(73(39,6)26-80)11-14-75(8)38(72)10-9-29-30-19-71(3,4)15-17-76(30,18-16-74(29,75)7)70(100)116-66-53(96)48(91)45(88)36(109-66)25-103-62-51(94)47(90)44(87)33(20-77)106-62/h9,27-28,30-69,77-99H,10-26H2,1-8H3/t27-,28-,30-,31+,32-,33+,34+,35+,36+,37+,38+,39-,40-,41-,42-,43-,44+,45+,46+,47-,48-,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63-,64-,65-,66-,67-,68-,69-,72-,73-,74+,75+,76-/m0/s1 |

InChI Key |

RJOAIWBTHLIPGM-QXQIGXQESA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O)CO)O[C@@H]5[C@H]([C@@H](O[C@H]([C@@H]5O)O[C@@H]6[C@H]([C@H](CO[C@H]6O[C@H]7CC[C@]8([C@H]([C@]7(C)CO)CC[C@@]9([C@@H]8CC=C1[C@]9(CC[C@@]2([C@H]1CC(CC2)(C)C)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)C)C)C)O)O)C)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)OC4C(C(C(CO4)O)O)O)O)O)CO)OC5C(C(OC(C5O)OC6C(C(COC6OC7CCC8(C(C7(C)CO)CCC9(C8CC=C1C9(CCC2(C1CC(CC2)(C)C)C(=O)OC1C(C(C(C(O1)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C)C)C)O)O)C)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.